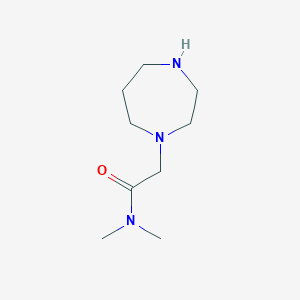

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1,4-diazepan-1-yl)acetamide” is a compound with the empirical formula C7H15N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

While specific synthesis methods for “2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide” are not available, a related compound, chiral 1,4-diazepanes, has been synthesized via an enzymatic intramolecular asymmetric reductive amination .

Molecular Structure Analysis

The molecular structure of “2-(1,4-diazepan-1-yl)acetamide” includes a 1,4-diazepan-1-yl group attached to an acetamide group . The SMILES string for this compound is NC(=O)CN1CCCNCC1 .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research on diazepines, such as the synthesis and structural analysis of various derivatives, has provided valuable insights into the chemistry of these compounds. For instance, studies on 2,3-dihydro-1,4-diazepines highlight their stability across a wide pH range and their synthesis from β-dicarbonyl compounds and 1,2-diamines, illustrating fundamental reactions in heterocyclic chemistry (Lloyd, Cleghorn, & Marshall, 1974).

Medicinal Chemistry and Drug Design

Diazepine derivatives have attracted attention due to their wide range of therapeutic applications. The synthesis and docking studies of certain diazepine derivatives have shown potential as antimicrobial, anti-HIV, and anticancer agents, demonstrating the versatility of this scaffold in medicinal chemistry (Velusamy et al., 2015). Furthermore, the study on the conformation selectivity of diazepam and its analogues to alpha1-acid glycoprotein (AGP) underlines the significance of stereochemistry in drug-protein interactions, which is crucial for designing more effective and selective therapeutic agents (Fitos et al., 2007).

Biological Activities and Potential Therapeutic Uses

The antiproliferative activity of certain diazepine derivatives against human cancer cell lines highlights the potential of these compounds in cancer therapy. This underscores the importance of diazepines in developing novel anticancer strategies (Liszkiewicz, 2002). Additionally, a series of diazepine-based compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, further demonstrating the therapeutic potential of diazepine derivatives in treating various diseases (Verma et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

This compound, also known as Ripasudil, is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/Rho-kinase complex, inhibiting the kinase activity of ROCK . This results in a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .

Biochemical Pathways

The inhibition of ROCK leads to the relaxation of smooth muscle cells, which in turn increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This is particularly relevant in conditions such as glaucoma and ocular hypertension, where increased intraocular pressure can lead to vision loss .

Pharmacokinetics

properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)9(13)8-12-6-3-4-10-5-7-12/h10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIDSLGRZLVRND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[(pyridin-2-ylsulfanyl)methyl]benzaldehyde](/img/structure/B2924832.png)

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2924833.png)